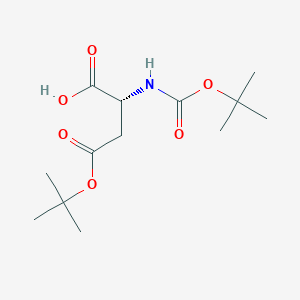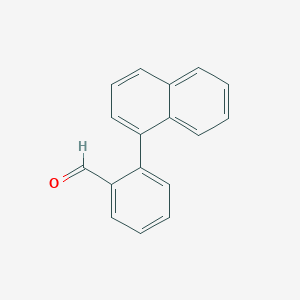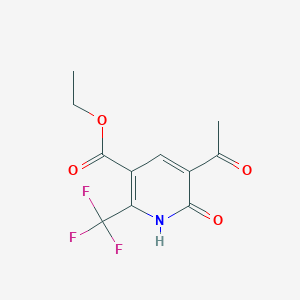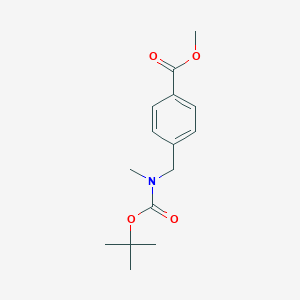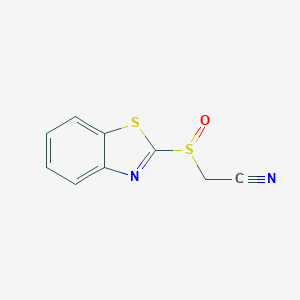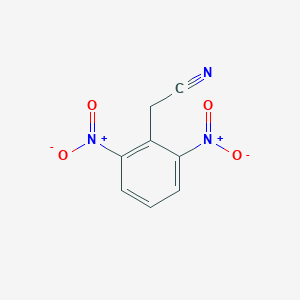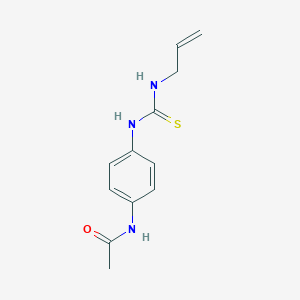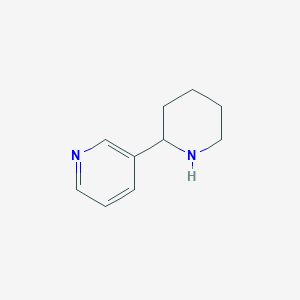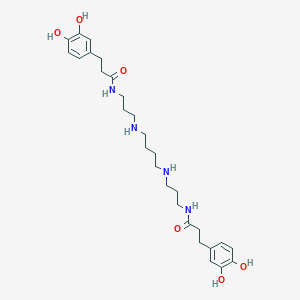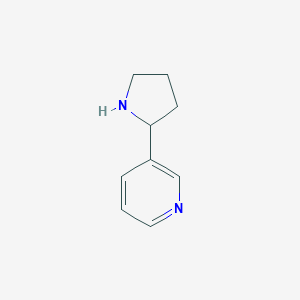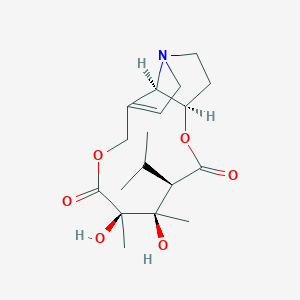
4'-甲氧基黄酮
概述
描述
4'-甲氧基黄酮,也称为2-(4-甲氧基苯基)-4H-色烯-4-酮,是一种天然存在的黄酮类化合物。其特点是黄酮结构的第四位连接着一个甲氧基。 这种化合物存在于多种植物中,并因其潜在的治疗和营养保健特性而受到研究 .
科学研究应用
4'-甲氧基黄酮在科学研究中具有广泛的应用:
化学: 它用作合成更复杂黄酮衍生物的前体。
生物学: 研究表明它具有作为抗氧化剂和抗炎剂的潜力。
作用机制
4'-甲氧基黄酮的作用机制涉及其与各种分子靶标和途径的相互作用:
抗氧化活性: 它通过捐赠氢原子来清除自由基并减少氧化应激。
生化分析
Biochemical Properties
4’-Methoxyflavone interacts with various enzymes, proteins, and other biomolecules. It has been shown to have numerous pharmacological properties, including anti-cancer, anti-inflammatory, anti-oxidant, cardiovascular protective, neuroprotective, anti-infectious, anti-diabetic, and anti-obesity activities
Cellular Effects
4’-Methoxyflavone has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit cell adhesion, cell spreading, and focal adhesion formation, attenuating cell migration .
Molecular Mechanism
The molecular mechanism of action of 4’-Methoxyflavone involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to suppress the p38 MAPK signaling pathway and inhibit NF-κB or AP-1-binding activity, subsequently decreasing MMP-2, MMP-9, and u-PA expressions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Methoxyflavone change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . More detailed studies are needed to fully understand these temporal effects.
Dosage Effects in Animal Models
The effects of 4’-Methoxyflavone vary with different dosages in animal models .
Metabolic Pathways
4’-Methoxyflavone is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
4’-Methoxyflavone is transported and distributed within cells and tissues It may interact with various transporters or binding proteins, and can have effects on its localization or accumulation
Subcellular Localization
The subcellular localization of 4’-Methoxyflavone and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
准备方法
合成路线和反应条件: 4'-甲氧基黄酮可以通过多种方法合成。 一种有效的方法是使用硫酸作为催化剂在乙醇中进行2',4'-二羟基-4-甲氧基查耳酮的环化反应 . 另一种方法是贝克-文卡塔拉曼重排,其中2-羟基苯乙酮在丙酮中用碳酸钾和吡啶的存在下与4-甲氧基苯甲酰氯反应 .
工业生产方法: 4'-甲氧基黄酮的工业生产通常涉及使用大规模有机合成技术。贝克-文卡塔拉曼重排因其高产率和效率而常常被采用。反应条件被优化以确保最终产品的纯度和质量。
化学反应分析
反应类型: 4'-甲氧基黄酮会发生各种化学反应,包括:
氧化: 它可以被氧化形成相应的醌类。
还原: 还原反应可以将其转化为二氢黄酮。
取代: 亲电取代反应可以在黄酮结构中引入不同的官能团。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 硼氢化钠和氢化铝锂是常用的还原剂。
取代: 弗里德尔-克拉夫茨酰化和烷基化反应通常用于引入取代基。
相似化合物的比较
4'-甲氧基黄酮在黄酮类化合物中是独一无二的,因为它具有特定的甲氧基取代,赋予其独特的化学和生物学特性。类似的化合物包括:
- 2'-甲氧基黄酮
- 3'-甲氧基黄酮
- 5,7-二羟基-4'-甲氧基黄酮(圣草黄酮)
属性
IUPAC Name |
2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMICQBVLCVRFGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063319 | |
| Record name | 4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4143-74-2 | |
| Record name | 4′-Methoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4143-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Methoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004143742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4'-Methoxyflavone is a flavone, a class of flavonoids, with a methoxy group substituted at the 4' position of the B-ring. It is found naturally in various plants, including Butea superba Roxb., commonly known as red Kwao Krua. []
ANone: The molecular formula of 4'-methoxyflavone is C16H12O3, and its molecular weight is 252.27 g/mol.
A: Studies using the nodY::lacZ fusion system in Bradyrhizobium japonicum USDA110 have shown that the presence of a 4'-methoxy group in flavones doesn't significantly reduce their ability to induce nod gene expression compared to their 4'-hydroxy counterparts. This suggests that the methoxy group doesn't completely block the function of the 4'-OH group in this context. []
A: Yes, research has explored the synthesis and anticancer activity of kaempferide (3,5,7-trihydroxy-4'-methoxyflavone) Mannich base derivatives. These derivatives, synthesized via Mannich reactions with various secondary amines and formaldehyde, showed promising antiproliferative activity against three human cancer cell lines: Hela, HCC1954, and SK-OV-3. Notably, some derivatives exhibited higher potency compared to cisplatin, a standard chemotherapy drug. []
A: Yes, studies have explored the inhibitory effects of 4'-methoxyflavone and its derivatives on enzymes. One study highlighted the potential of 4'-methoxyflavone and 2'-hydroxy-4-methoxychalcone as non-competitive inhibitors of neuraminidase (NA) in the H5N1 influenza virus. Molecular docking and molecular dynamics simulations revealed their ability to bind to the 150-cavity of NA, potentially disrupting sialic acid binding at the catalytic site. []
ANone: Common analytical techniques used for characterizing and quantifying 4'-methoxyflavone include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique is essential for structural elucidation, providing detailed information about the hydrogen and carbon atoms in the molecule. [, , , , , , , ]
- Mass spectrometry (MS): This technique helps determine the molecular weight and fragmentation pattern of the compound, aiding in its identification. [, , , ]
- Infrared (IR) spectroscopy: This technique provides information about the functional groups present in the molecule based on their characteristic vibrations. [, ]
- Ultraviolet-visible (UV-Vis) spectrophotometry: This technique is useful for quantifying the compound in solution and assessing its purity. [, ]
- High-performance liquid chromatography (HPLC): This technique is widely used for separating, identifying, and quantifying 4'-methoxyflavone in complex mixtures. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
